N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidinone core fused with a thiophene ring. Key structural attributes include:
Properties
Molecular Formula |
C25H21N3O6S |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H21N3O6S/c1-32-18-10-9-15(12-19(18)33-2)26-21(29)14-27-22-17-7-3-4-8-20(17)35-23(22)24(30)28(25(27)31)13-16-6-5-11-34-16/h3-12H,13-14H2,1-2H3,(H,26,29) |
InChI Key |
ZXHMXCSGFBPCOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)SC5=CC=CC=C53)OC |
Origin of Product |
United States |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C₁₉H₁₈N₂O₄S
- Molecular Weight : Approximately 366.42 g/mol
The structure includes a dimethoxyphenyl group and a benzothieno-pyrimidine moiety, which may contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide exhibits significant anticancer activity. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer : IC₅₀ values showed effective growth inhibition.
- Lung Cancer : Induced apoptosis in A549 cell lines.
These effects are likely mediated through the induction of cell cycle arrest and modulation of apoptotic pathways.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In studies assessing its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, it exhibited:
- Minimum Inhibitory Concentration (MIC) : Ranged from 8 to 32 µg/mL.
This suggests potential applications in treating bacterial infections.
The precise mechanism by which N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide exerts its biological effects is still under investigation. However, preliminary research indicates:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It appears to affect pathways related to cell survival and proliferation.
Study 1: Anticancer Screening
In a recent publication by Walid Fayad et al. (2019), a drug library screening identified this compound as a novel anticancer agent. The study utilized multicellular spheroids to assess the efficacy of various compounds against tumor growth. The results indicated that this compound significantly reduced tumor size compared to controls.
Study 2: Antimicrobial Efficacy
A separate study evaluated the antimicrobial properties of various derivatives of benzothienopyrimidine compounds. The results demonstrated that modifications to the structure enhanced antimicrobial activity against resistant strains, suggesting a potential for developing new antibiotics based on this framework.
Comparison with Similar Compounds
Benzothieno[2,3-d]pyrimidinone Derivatives
- Example: 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Key Differences:
- Hexahydro (saturated) vs. dihydro (partially unsaturated) benzothieno-pyrimidinone core.
- Sulfanyl linker vs. direct acetamide attachment.
Thieno[3,2-d]pyrimidinone Derivatives
- Example: N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide Key Differences:
- Substituent at position 7 (4-fluorophenyl vs. furylmethyl).
- Phenethyl vs. phenylacetamide side chain.
- Implications : The 4-fluorophenyl group may enhance electron-withdrawing effects, influencing target binding affinity.
Substituent Variations
Aromatic Ring Modifications
- Example: N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide Key Differences:
- Difluorophenyl vs. dimethoxyphenyl in the acetamide group.
- Ethyl and methyl groups on the pyrimidinone core. Implications: Fluorine atoms increase lipophilicity and metabolic resistance, while methoxy groups improve solubility.
Heteroatom Linkers
- Example : 2-{3-[(4-Methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide
- Key Differences :
- Pyrido[3,2-d]pyrimidinone vs. benzothieno-pyrimidinone core.
- Trifluoromethylphenyl vs. dimethoxyphenyl side chain.
- Implications : The pyrido core may alter binding kinetics, while the CF₃ group enhances bioavailability.
Pharmacokinetic and Pharmacodynamic Insights
Metabolic Stability
- Example: AMG 487 (CXCR3 antagonist with pyrido[2,3-d]pyrimidinone core) Key Findings:
- Dose-dependent pharmacokinetics due to CYP3A4 inhibition by metabolites.
- Mechanism-based inhibition reduces systemic clearance. Relevance: Similar fused pyrimidinones may exhibit nonlinear kinetics, necessitating careful dosing.
Antimicrobial Activity
- Example: Thiazolidinone-acetamide hybrids (e.g., N-(2-aryl-4-oxothiazolidin-3-yl)-2-(5-(phenoxymethyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide) Key Findings:
- Broad-spectrum activity against S. aureus and E. coli.
- Thioxo-oxadiazole moiety enhances membrane penetration.
- Relevance : The furylmethyl group in the target compound may similarly improve antimicrobial efficacy.
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
